5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a pyrazolo-pyridine core substituted with a phenyl group at position 2, a 4-methylphenyl carboxamide at position 7, and an ethyl group at position 3. This substitution pattern influences its physicochemical properties, such as solubility and lipophilicity, as well as its biological interactions. The compound’s CAS registry number is 923175-15-9 .
Properties
IUPAC Name |
5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-25-13-18(21(27)23-16-11-9-15(2)10-12-16)20-19(14-25)22(28)26(24-20)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQCMXOYSBSZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones, followed by further functionalization to introduce the desired substituents . The reaction conditions often require the use of catalysts, such as transition metals, and may involve heating under reflux or microwave irradiation to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that can be easily scaled up. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in substituents at positions 5 (alkyl/benzyl) and the carboxamide aryl group. Examples include:
| Compound Name | Substituent (Position 5) | Carboxamide Aryl Group | CAS Number | Molecular Weight |
|---|---|---|---|---|
| 5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide | Ethyl | 4-methylphenyl | 923175-15-9 | 373.4* |
| 5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide | Benzyl | 4-fluorophenyl | Not provided | ~435.5† |
| N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide | Ethyl | 4-ethoxyphenyl | 923682-25-1 | 403.4‡ |
| 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | Propyl | 2-methoxyethyl | 923233-41-4 | 354.4 |
* Calculated from molecular formula C₂₃H₂₃N₃O₂.
† Estimated based on benzyl (C₇H₇) and fluorine substituent.
‡ From and .
Key Observations :
- Ethyl vs.
- Aryl Carboxamide : The 4-methylphenyl group (target) balances lipophilicity (log P ~3–4 inferred from ) better than polar groups like 4-ethoxyphenyl (log P ~2.5–3.5) .
- Biological Relevance : Analogues with fluorophenyl or methoxyethyl groups (e.g., CAS 923233-41-4) show enhanced kinase inhibition in docking studies (e.g., JAK inhibitors in ).
Physicochemical Properties
Data from related compounds suggest trends:
| Property | Target Compound (Ethyl, 4-methylphenyl) | 5-Benzyl-4-fluorophenyl Analogue | 5-Propyl-2-methoxyethyl Analogue |
|---|---|---|---|
| Molecular Weight | 373.4 | ~435.5 | 354.4 |
| log P (Predicted) | ~3.5–4.0 | ~4.5–5.0 | ~2.0–2.5 |
| Water Solubility | Low (alkyl dominance) | Very low (benzyl dominance) | Moderate (methoxyethyl) |
Notes:
- Ethyl and methyl groups (target) optimize lipophilicity for membrane permeability, critical for drug candidates .
Biological Activity
5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 372.4 g/mol
- CAS Number : 923174-59-8
The compound exhibits various biological activities primarily through its interaction with specific molecular targets, including enzymes involved in cancer cell proliferation and survival pathways. Notably, it has been investigated for its role as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA repair process.
Anticancer Activity
- Cell Viability Studies : Research indicates that 5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine derivatives have demonstrated cytotoxic effects on various cancer cell lines. For instance:
- Mechanisms of Action : The compound's anticancer activity is attributed to:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5u | MCF-7 | 1.4 | PARP inhibition |
| Olaparib | MCF-7 | 3.2 | PARP inhibition |
| 5s | MDA-MB-231 | 15.3 | PARP inhibition |
Study on Radiosensitization
A study focused on the radiosensitizing effects of compounds structurally related to 5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine demonstrated enhanced tumor cell radiosensitivity in vitro and in vivo. The results indicated that these compounds could significantly inhibit PARP activity and enhance the effectiveness of radiation therapy in glioblastoma cells .
Research Findings
Research has shown that derivatives of this compound can lead to significant alterations in cellular pathways associated with cancer progression:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
